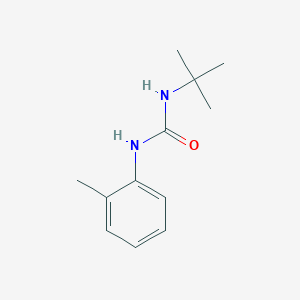![molecular formula C16H21NO4 B12123183 1-[2-(3,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12123183.png)
1-[2-(3,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid is a synthetic organic compound that features a piperidine ring substituted with a carboxylic acid group and an acetyl group linked to a dimethylphenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(3,4-dimethylphenoxy)acetyl chloride.
Acylation of Piperidine: The intermediate is then reacted with piperidine-4-carboxylic acid under basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(3,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperidine ring positions using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products:
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
1-[2-(3,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-(3,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Isonipecotic Acid: A piperidine derivative with a carboxylic acid group, known for its activity as a GABA receptor agonist.
Piperidine Derivatives: Various substituted piperidines with different functional groups that exhibit diverse biological activities.
Uniqueness: 1-[2-(3,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for targeted modifications, making it a versatile compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C16H21NO4 |
|---|---|
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
1-[2-(3,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-11-3-4-14(9-12(11)2)21-10-15(18)17-7-5-13(6-8-17)16(19)20/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,20) |
Clé InChI |
KWEKGOJFXJHBIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]-](/img/structure/B12123105.png)
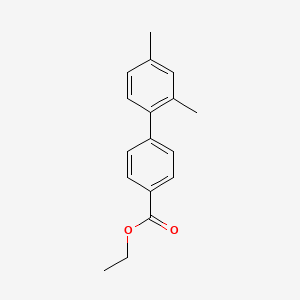
![Imidazo[1,2-a]pyridin-2-ylmethanethiol](/img/structure/B12123111.png)
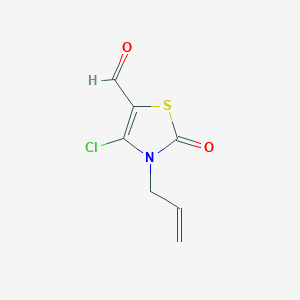
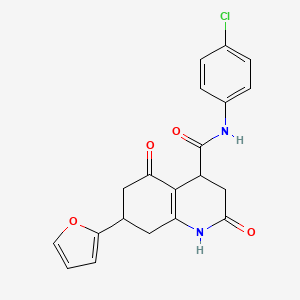
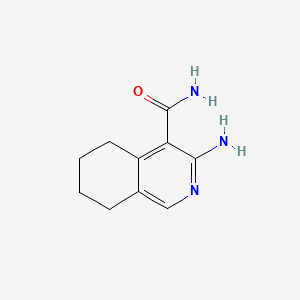

![1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]-](/img/structure/B12123134.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-thienylmethyl)amine](/img/structure/B12123137.png)
![1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B12123139.png)
![[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12123146.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123147.png)
